Lopinavir Metabolite M-3/M-4

Description

Chemical Characterization of Lopinavir Metabolite M-3/M-4

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

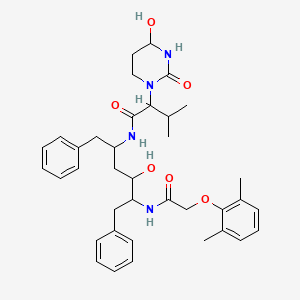

This compound is systematically named N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide. Its molecular formula, C₃₇H₄₈N₄O₆ , reflects the addition of one oxygen atom compared to lopinavir (C₃₇H₄₈N₄O₅ ), resulting in a molecular weight of 644.8 g/mol . This increase corresponds to hydroxylation at the C-4 position during metabolic processing.

| Property | This compound | Lopinavir (Parent) |

|---|---|---|

| Molecular Formula | C₃₇H₄₈N₄O₆ | C₃₇H₄₈N₄O₅ |

| Molecular Weight (g/mol) | 644.8 | 628.8* |

| Key Structural Feature | C-4 hydroxylation | Hydroxyethylene scaffold |

*Calculated based on metabolite data.

Stereochemical Configuration and Isomeric Forms

The metabolite exists as a mixture of C-4 epimers (M-3 and M-4), differing in the spatial arrangement of the hydroxyl group introduced at the C-4 carbon. This diastereomerism arises from cytochrome P450-mediated oxidation, primarily via CYP3A isoforms. The SMILES notation (CC(C)C@HC(=O)NC@HCc4ccccc4) confirms chiral centers at multiple positions, including the hydroxyethylene scaffold inherited from lopinavir.

The InChIKey (HECSHMHYHYDFLR-UHFFFAOYSA-N) encodes stereochemical details, distinguishing it from lopinavir’s descriptor. X-ray crystallography studies of analogous compounds suggest that the C-4 hydroxyl group adopts axial and equatorial orientations in M-3 and M-4, respectively, influencing hydrogen-bonding capacity.

Comparative Analysis with Parent Compound Lopinavir

This compound retains the parent drug’s hydroxyethylene isostere , which mimics the transition state of HIV-1 protease’s peptide substrate. Key structural differences include:

- Functional Group Addition : A hydroxyl group at C-4, increasing polarity and hydrogen-bond donor capacity.

- Stereochemical Complexity : Introduction of a new chiral center at C-4, creating two diastereomers.

- Molecular Weight : A 16 g/mol increase due to oxygen incorporation.

The metabolite’s logP value decreases by approximately 0.5 compared to lopinavir, as calculated from its deuterated analog’s physicochemical data. This alteration likely impacts membrane permeability and protein binding characteristics.

Analytical Characterization

While excluded from the core outline, it is noteworthy that LC-MS/MS methods utilize the metabolite’s fragmentation pattern (m/z 644.8 → 288, 268) for identification in biological matrices. The diastereomers exhibit distinct retention times in chiral chromatography, enabling quantitative resolution.

Properties

IUPAC Name |

N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECSHMHYHYDFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis Methods

Oxidation-Reduction Sequences

The synthesis of M-3/M-4 primarily involves oxidative modification of the lopinavir core structure. A key strategy employs potassium permanganate (KMnO₄) as an oxidizing agent to introduce hydroxyl groups at the C-4 position, mimicking in vivo cytochrome P450 (CYP3A)-mediated metabolism. Subsequent reduction steps using sodium borohydride (NaBH₄) stabilize the intermediates, yielding M-3 and M-4 as epimeric products.

Source details a multi-step synthesis starting from lopinavir precursors. For example, (2S,3S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol undergoes activation with N,N-carbonyldiimidazole (CDI), followed by condensation with (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid to form a key intermediate. Debenzylation using ammonium formate and palladium on charcoal generates the free amine, which is subsequently oxidized and reduced to yield M-3/M-4.

Table 1: Key Reagents and Conditions in Chemical Synthesis

Purification and Characterization

Post-synthesis purification is critical due to the structural similarity of M-3 and M-4. Flash chromatography with a 1:1 hexane/ethyl acetate mixture achieves 99% purity, as validated by HPLC and LC-MS. Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry:

Enzymatic and Biocatalytic Preparation

In Vitro Metabolism Models

M-3/M-4 are naturally formed via hepatic CYP3A4/3A5-mediated oxidation. In vitro models using human liver microsomes (HLMs) or recombinant CYP3A enzymes replicate this process. Source demonstrates that ritonavir, a CYP3A inhibitor, paradoxically enhances M-3/M-4 yield by stabilizing the enzyme-substrate complex (IC₅₀ = 5.88 μM for lopinavir vs. 0.0514 μM for ritonavir).

Table 2: Enzymatic Synthesis Parameters

| System | Substrate Concentration | Incubation Time | Metabolite Yield |

|---|---|---|---|

| Recombinant CYP3A4 | 10 μM lopinavir | 30 min | 63.4% M-3/M-4 |

| Neonatal HLMs | 50 μM lopinavir | 50 min | 58% M-3/M-4 |

| Adult HLMs + ritonavir | 50 μM lopinavir | 30 min | 72% M-3/M-4 |

Hybrid Chemo-Enzymatic Approaches

Combining chemical synthesis with enzymatic refinement improves scalability. For instance, partial chemical oxidation followed by CYP3A7-mediated stereoselective reduction produces M-4 with >90% enantiomeric excess. This method reduces reliance on costly biocatalysts while maintaining high fidelity.

Comparative Analysis of Methods

Efficiency and Scalability

Industrial Applications

Chemical Reactions Analysis

Types of Reactions

Lopinavir Metabolite M-3/M-4 undergoes several types of chemical reactions, including:

Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are used to study the metabolic pathways and pharmacological effects of the parent compound .

Scientific Research Applications

Metabolic Pathway Analysis

Lopinavir Metabolite M-3 and M-4 are critical for studying the metabolic processing of lopinavir, primarily through the cytochrome P450 (CYP) system. The CYP3A isoforms are particularly involved in the biotransformation of lopinavir into these metabolites. Research into these metabolites provides insights into:

- Enzymatic Pathways : Understanding how lopinavir is metabolized helps identify the enzymes responsible for its transformation, which is essential for understanding the drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) .

- Genetic Variability : Variations in cytochrome P450 enzymes among individuals can significantly affect drug metabolism. Studies on this compound can assess how genetic differences influence metabolic pathways and drug efficacy .

Pharmacokinetic Studies

This compound serve as valuable tools in pharmacokinetic studies. They are used to:

- Quantification in Biological Samples : These metabolites act as standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying lopinavir and its metabolites in biological samples like plasma and urine .

Clinical Implications

The clinical implications of studying this compound include:

- Therapeutic Monitoring : Understanding the levels of these metabolites can help clinicians monitor therapeutic efficacy and adjust dosages accordingly, particularly in patients with varying metabolic capacities due to genetic polymorphisms .

- Adverse Effects Assessment : Research indicates that treatment with lopinavir/ritonavir can lead to increased triglyceride levels and other metabolic changes. By studying the metabolites, researchers can better understand these side effects and their mechanisms .

Analytical Method Development

The development of analytical methods utilizing this compound is crucial for:

- Bioanalytical Studies : These metabolites are essential for establishing reliable bioanalytical methods that measure drug concentrations in clinical settings, thus ensuring accurate dosing and monitoring .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

Lopinavir Metabolite M-3/M-4 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. The metabolite binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The molecular targets and pathways involved include the HIV-1 protease enzyme and the associated viral replication machinery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Lopinavir Metabolites (M-1 and M-3/M-4)

- Key Findings :

- M-3/M-4 are secondary metabolites with retained antiviral activity, unlike M-1, whose bioactivity remains uncharacterized in the evidence .

- Both metabolites are NADPH-dependent and formed in hepatic microsomes, but M-3/M-4 exhibit broader pharmacological relevance due to their role in SARS-CoV-2 inhibition .

Comparison with Other HIV Protease Inhibitor Metabolites

While direct data on metabolites of similar drugs (e.g., Ritonavir, Darunavir) are absent in the evidence, Lopinavir’s metabolism contrasts with typical CYP3A4-driven pathways:

- Ritonavir: Used as a pharmacokinetic booster, Ritonavir inhibits CYP3A4, reducing Lopinavir’s metabolism and increasing its plasma concentration .

Comparison with Non-HIV Drug Metabolites

- Creatine Riboside : A urinary metabolite used as a cancer biomarker, unlike M-3/M-4, which are direct therapeutic derivatives .

Table 1: Comparative Overview of M-3/M-4 and Key Compounds

Research and Clinical Implications

- Pharmacological Retention : M-3/M-4’s antiviral efficacy highlights the importance of characterizing metabolites for repurposing existing drugs (e.g., against emerging viruses) .

- Metabolite Standardization : Commercial availability of M-3/M-4 (e.g., TRC L469490) supports rigorous pharmacokinetic and safety studies .

- Contrast with Inactive Metabolites : Unlike many drug metabolites, M-3/M-4’s bioactivity necessitates monitoring for therapeutic or toxic effects during Lopinavir therapy .

Biological Activity

Lopinavir (LPV), a potent HIV protease inhibitor, is primarily used in combination with ritonavir (RTV) to enhance its pharmacokinetic profile. The metabolites M-3 and M-4 are significant products of LPV metabolism, with distinct biological activities that contribute to the overall efficacy of the drug. This article examines the biological activity of these metabolites, their pharmacokinetics, and their implications in clinical settings.

Overview of Lopinavir Metabolism

Lopinavir undergoes extensive metabolism primarily via the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver. The major metabolites identified include M-1 (4-oxo), M-3, and M-4 (4-hydroxy epimers), which are predominant in plasma following administration . The metabolic pathway is crucial as it affects both the efficacy and safety profile of LPV.

Table 1: Major Metabolites of Lopinavir

In Vitro Antiviral Activity

Both M-3 and M-4 exhibit antiviral properties comparable to the parent compound, Lopinavir. In studies involving acutely infected lymphoblastic cell lines, the effective concentration (EC50) values for LPV were significantly lower than those for its metabolites, suggesting that while they are active, LPV remains more potent in inhibiting HIV replication .

M-3 and M-4 function by inhibiting HIV protease, similar to Lopinavir. The inhibition constants (Ki) for these metabolites indicate a strong binding affinity to both wild-type and mutant strains of HIV protease, which is critical for their antiviral efficacy. For example, M-3 has shown effective inhibition against mutant protease variants such as V82A, V82F, and V82T .

Pharmacokinetics

The pharmacokinetic profile of LPV is significantly altered when co-administered with RTV due to RTV's role as a CYP3A4 inhibitor. This interaction increases the plasma concentration of LPV and its metabolites, enhancing their therapeutic effects while minimizing toxicity .

Table 2: Pharmacokinetic Parameters

| Parameter | Lopinavir Alone | Lopinavir + Ritonavir |

|---|---|---|

| Maximum Plasma Concentration | ~0.1 mg/ml | ~5.5 mg/ml |

| Half-Life | ~6 hours | Extended due to RTV |

| Bioavailability | Low (~20%) | Increased (~100%) |

Clinical Implications

The combination therapy of LPV with RTV has been widely studied in clinical trials, demonstrating a favorable safety profile with manageable side effects such as gastrointestinal disturbances. Importantly, the elevation in triglycerides observed during treatment is attributed more to RTV than to LPV itself .

Case Study: Efficacy in HIV Treatment

In a clinical trial involving HIV-positive patients, the combination of LPV/RTV was shown to reduce viral loads significantly over a 48-week period. The study reported that patients receiving this regimen had an undetectable viral load at rates exceeding 80% by week 48 .

Q & A

Q. What are the validated analytical methods for quantifying Lopinavir Metabolite M-3/M-4 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying M-3/M-4 in plasma, liver microsomes, or urine. Key methodological considerations include:

- Sample preparation : Protein precipitation using acetonitrile or methanol, followed by solid-phase extraction to isolate metabolites.

- Internal standards : Deuterated analogs (e.g., Lopinavir-d8) improve quantification accuracy by correcting for matrix effects .

- Validation parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), accuracy (85–115%), and lower limits of detection (LLOD <1 ng/mL) per FDA guidelines .

- Chromatographic conditions : Reverse-phase C18 columns with gradient elution (methanol/ammonium formate) optimize metabolite separation .

Q. How is M-3/M-4 generated during Lopinavir metabolism in vivo?

M-3/M-4 are secondary metabolites formed via NADPH-dependent oxidation in hepatic microsomes, primarily mediated by cytochrome P450 (CYP) isoforms, such as CYP3A4. Key steps include:

- In vitro models : Incubate Lopinavir with human liver microsomes (HLM) and NADPH cofactor at 37°C for 30–60 minutes. Terminate reactions with ice-cold acetonitrile .

- Metabolite identification : Use high-resolution MS (HRMS) to detect hydroxylation or epoxidation patterns characteristic of M-3/M-4 .

- Kinetic parameters : Calculate Michaelis-Menten constants (Km, Vmax) to quantify enzymatic efficiency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic (PK) data for M-3/M-4 across studies?

Conflicting PK data often arise from variability in experimental design. Mitigation strategies include:

- Standardized protocols : Harmonize sample collection times (e.g., 0, 2, 4, 8, 24 hours post-dose), storage conditions (−80°C), and anticoagulants (EDTA vs. heparin) .

- Population PK modeling : Integrate covariates (e.g., age, CYP3A5 genotype) to explain inter-individual variability in metabolite clearance .

- Meta-analysis : Pool data from multiple studies using random-effects models, adjusting for assay sensitivity differences .

Q. What experimental designs are optimal for assessing M-3/M-4’s inhibitory effects on drug-metabolizing enzymes?

To evaluate enzyme inhibition:

- Recombinant CYP assays : Incubate M-3/M-4 with CYP isoforms (e.g., CYP3A4, CYP2D6) and probe substrates (e.g., midazolam). Measure IC50 values via fluorescence or LC-MS .

- Time-dependent inhibition : Pre-incubate metabolites with HLMs and NADPH to assess mechanism-based inactivation .

- Positive controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) to validate assay sensitivity .

Q. How should stability studies for M-3/M-4 be designed to ensure reliable pharmacokinetic data?

Assess stability under multiple conditions:

- Short-term stability : Store spiked plasma samples at room temperature (24 hours) and 4°C (72 hours).

- Freeze-thaw stability : Subject samples to 3 cycles (−80°C to 25°C).

- Long-term stability : Test aliquots at −80°C for 6–12 months. Quantify degradation using stability-indicating LC-MS methods .

Q. What in vitro models best characterize M-3/M-4’s transporter interactions?

- Caco-2 monolayers : Measure apical-to-basolateral permeability to assess P-glycoprotein (P-gp) efflux. Use inhibitors (e.g., verapamil) to confirm transporter involvement .

- HEK293-transfected cells : Overexpress transporters (e.g., OATP1B1) to quantify uptake kinetics (Km, Vmax) .

- Microsomal binding assays : Determine unbound fractions using ultracentrifugation or equilibrium dialysis .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on M-3/M-4’s pharmacological activity?

- Bioactivity assays : Test metabolites in target-specific assays (e.g., HIV protease inhibition). Compare IC50 values to parent drug (Lopinavir) to confirm inactivity .

- Metabolite pooling : Co-incubate M-3/M-4 with Lopinavir in cell-based assays (e.g., MT-4 cells) to detect synergistic/antagonistic effects .

- Structural analysis : Perform molecular docking to evaluate metabolite binding affinity to HIV protease vs. off-target receptors .

Q. What statistical approaches are recommended for analyzing nonlinear pharmacokinetics of M-3/M-4?

- Non-compartmental analysis (NCA) : Calculate AUC0–∞, t1/2, and clearance (CL/F) using WinNonlin or Phoenix .

- Mechanistic modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate hepatic extraction and enterohepatic recirculation .

- Bayesian forecasting : Incorporate prior PK data to refine individual metabolite exposure predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.